molecular formula C11H20ClNO2 B2781238 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride CAS No. 2377035-45-3

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride

Cat. No.: B2781238
CAS No.: 2377035-45-3
M. Wt: 233.74
InChI Key: ZIKXLRYJKMUZNO-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecane-3-carboxylic acid hydrochloride is a spirocyclic compound featuring a nitrogen atom at position 1 and a carboxylic acid group at position 3, with a hydrochloride counterion. This structure is part of the broader class of azaspiro compounds, which are characterized by fused bicyclic systems containing nitrogen. The compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. It is commercially available through multiple suppliers globally, including Chinese and UK-based manufacturers .

Properties

IUPAC Name

1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-4-7-11(12-8-9)5-2-1-3-6-11;/h9,12H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXLRYJKMUZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Histrionicotoxin Alkaloid Derivatives

The 1-azaspiro[5.5]undecane core is shared with histrionicotoxin alkaloids, such as histrionicotoxin 235A, isolated from poison dart frogs. These alkaloids possess unsaturated C4/C5 side chains at positions 2 and 7, distinguishing them from the target compound, which lacks such substituents. The side chains in histrionicotoxins contribute to their neurotoxic activity by blocking nicotinic acetylcholine receptors, whereas the carboxylic acid group in 1-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride facilitates salt formation and solubility .

Key Structural Differences:

Feature 1-Azaspiro[5.5]undecane-3-carboxylic Acid HCl Histrionicotoxin 235A
Substituents -COOH at C3, HCl counterion Unsaturated C4/C5 side chains
Biological Activity Potential neurotransmitter modulation Neurotoxicity (nAChR blockade)
Synthesis Origin Synthetic routes (e.g., D-glucose derivatization) Natural isolation from frogs

3-Benzyl-3-azaspiro[5.5]undecane Hydrochloride

This compound replaces the carboxylic acid group with a benzyl substituent at position 3. The benzyl group enhances lipophilicity, making it more suitable for crossing biological membranes. Market reports highlight its use in pharmaceutical intermediates, with detailed production technics emphasizing cost-effective scaling (e.g., ~30% yield via chromatography) .

Comparison Table:

Property 1-Azaspiro[5.5]undecane-3-carboxylic Acid HCl 3-Benzyl-3-azaspiro[5.5]undecane HCl
Functional Group -COOH -Benzyl
LogP (Predicted) ~1.2 (higher polarity) ~3.5 (higher lipophilicity)
Primary Application Drug candidate (salt form) Pharmaceutical intermediate

3,9-Diaza-Spiro[5.5]undecane Derivatives

Compounds like 3-(6-chloro-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane incorporate an additional nitrogen at position 7. Such derivatives are explored as monoamine reuptake inhibitors, with tert-butyl ester protections (e.g., 3-BOC groups) used to enhance synthetic stability .

Competing Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane HCl: Incorporates an oxygen atom, reducing basicity (MW 191.7 vs. 203.3 for the target compound) and altering metabolic stability .
  • 1-Azaspiro[4.6]undecane HCl: Smaller spiro ring (4.6 vs.

Market and Production Landscape

  • 1-Azaspiro[5.5]undecane-3-carboxylic Acid HCl: Produced in China and the UK, with suppliers like Heliosense Biotechnologies and Wychem Ltd. .
  • 3-Benzyl Derivatives: Dominated by Asian manufacturers, with a market focus on intermediates and niche APIs .

Biological Activity

1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride is a spirocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Overview

1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride features a spirocyclic framework characterized by a nitrogen atom in the five-membered ring, which contributes to its biological activity. The compound's molecular formula is C11H19ClN2O2C_{11}H_{19}ClN_{2}O_{2}, with a carboxylic acid group at the third carbon position, enhancing its solubility and reactivity in biological systems.

The biological activity of 1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride primarily involves its interaction with specific proteins and enzymes. Notably, it has been studied for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's lipid transport and survival. Inhibition of this protein can lead to bacterial cell death, making it a candidate for antituberculosis therapy .

Antimicrobial Activity

Research has shown that 1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride exhibits significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis, demonstrating an IC50 value (the concentration required to inhibit 50% of the target) that indicates potent activity against this pathogen .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. In vitro studies revealed IC50 values as low as 3.4 nM for ACC1 and 1.0 nM for ACC2, showcasing its potential as a therapeutic agent in metabolic disorders .

Neuropeptide Y Antagonism

Another area of interest is the antagonistic activity against neuropeptide Y (NPY), which plays a role in various physiological processes including appetite regulation and stress response. Compounds derived from 1-Azaspiro[5.5]undecane structures have shown binding affinities ranging from 11 nM to 16 nM , indicating their potential for treating central nervous system disorders .

Case Study: Antituberculosis Activity

A notable study investigated the antituberculosis efficacy of various spirocyclic compounds, including 1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride. The results indicated that this compound effectively inhibited MmpL3 with a mechanism that disrupts lipid transport, essential for bacterial viability. The study concluded that further development could lead to new treatments for resistant strains of tuberculosis .

Case Study: ACC Inhibition

In another investigation focusing on metabolic diseases, researchers synthesized a series of derivatives based on the 1-Azaspiro[5.5]undecane scaffold and tested their inhibitory effects on ACC enzymes. The most promising candidates exhibited IC50 values comparable to existing inhibitors, suggesting that modifications to the spirocyclic structure could enhance potency and selectivity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 Value (nM)Biological Activity
1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochlorideSpirocyclic3.4 (ACC1)Antimicrobial, ACC inhibitor
1-Oxa-9-azaspiro[5.5]undecaneSpirocyclicNot specifiedPotentially similar
4-Azaspiro[5.5]undecane derivativesSpirocyclic14 (ACC1)Metabolic disorder treatment

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves hydrogenation of precursor spirocyclic intermediates under controlled pressure (e.g., 4.5 bar H₂) using palladium on charcoal as a catalyst. For example, hydrogenation of 9-oxo-3-azaspiro[5.5]undec-7-ene derivatives in ethyl acetate yields saturated spirocyclic products with ~84% efficiency after purification via Kugelrohr distillation .
  • Key Variables : Catalyst loading, solvent choice (e.g., DMF or ethyl acetate), and reaction time significantly impact yield. Excess triethylamine is often added to neutralize hydrochloride salts during free base isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Used to confirm spirocyclic connectivity and stereochemistry. For example, δ 3.44 ppm (t, 4H) and δ 2.35 ppm (t, 4H) in CDCl₃ resolve axial/equatorial protons in related spiro compounds .
  • Mass Spectrometry : Validates molecular weight (e.g., 223.70 g/mol for analogs) and fragmentation patterns .
  • TLC : Monitors reaction progress (e.g., Rf = 0.17 in 1:4 methanol:dichloromethane) .

Q. What purification strategies are most effective for isolating high-purity samples?

  • Methods :

  • Crystallization : Optimized solvent systems (e.g., ethanol/water mixtures) remove unreacted starting materials.
  • Chromatography : Flash column chromatography with gradients of dichloromethane:methanol resolves polar impurities .
  • Distillation : Kugelrohr distillation under reduced pressure (e.g., 0.02 Torr) isolates volatile byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during spirocycle synthesis?

  • Approach :

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions like epoxide ring-opening in precursors .
  • Catalyst Screening : Palladium on charcoal vs. Raney nickel affects hydrogenation selectivity. For example, Pd/C minimizes over-reduction of ketone groups in 9-oxo derivatives .
  • Pressure Modulation : Higher H₂ pressure (e.g., 4.5 bar) accelerates saturation but may require quenching to prevent decomposition .

Q. What structural modifications enhance the compound’s bioactivity, and how are these changes validated?

  • Case Study : Introducing substituents at the 3-carboxylic acid position (e.g., tert-butyl esters or benzyl groups) alters receptor binding. For instance, 3,9-diazaspiro derivatives show enhanced GABA-A receptor affinity, measured via radioligand displacement assays (IC₅₀ values) .
  • Validation Tools :

  • Molecular Docking : Predicts interaction with receptor pockets (e.g., GABA-A ligand-binding domain).
  • In Vitro Assays : Electrophysiology (patch-clamp) confirms modulation of ion channel activity .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anxiolytic effects)?

  • Analysis Framework :

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds. For example, antimicrobial activity may require higher concentrations (>100 µM) than receptor-mediated effects .
  • Strain-Specificity : Test against diverse microbial strains (Gram+/Gram-) or neuronal cell lines to contextualize results .
    • Data Integration : Cross-reference with structural analogs (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane carboxylate) to isolate pharmacophore contributions .

Methodological Notes

  • Contradiction Management : When conflicting bioactivity data arise, validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Safety : Handle hydrochloride salts in fume hoods with nitrile gloves; spirocyclic amines may cause ocular/skin irritation .

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